Firefly luciferase-IN-4

Description

BenchChem offers high-quality Firefly luciferase-IN-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Firefly luciferase-IN-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

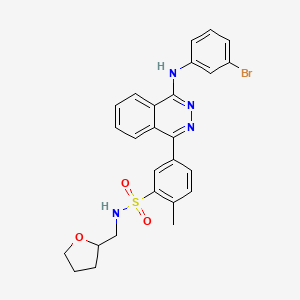

C26H25BrN4O3S |

|---|---|

Molecular Weight |

553.5 g/mol |

IUPAC Name |

5-[4-(3-bromoanilino)phthalazin-1-yl]-2-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |

InChI |

InChI=1S/C26H25BrN4O3S/c1-17-11-12-18(14-24(17)35(32,33)28-16-21-8-5-13-34-21)25-22-9-2-3-10-23(22)26(31-30-25)29-20-7-4-6-19(27)15-20/h2-4,6-7,9-12,14-15,21,28H,5,8,13,16H2,1H3,(H,29,31) |

InChI Key |

BUTGYOGXTZWBTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)NCC5CCCO5 |

Origin of Product |

United States |

Foundational & Exploratory

Firefly Luciferase-IN-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-4 is a potent, small-molecule inhibitor of ATP-dependent firefly luciferase (FLuc).[1][2] With inhibitory activity in the nanomolar range, this compound serves as a critical tool for researchers studying luciferase-based reporter gene assays and for the development of orthogonal assay systems.[1][3] Understanding the characteristics and mechanism of action of Firefly luciferase-IN-4 is essential for accurate data interpretation and for avoiding potential artifacts in high-throughput screening campaigns. This guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental context for its use.

Chemical and Physical Properties

Firefly luciferase-IN-4 is a complex heterocyclic molecule. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-{4-[(3-bromophenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide |

| CAS Number | 370587-13-6 |

| PubChem CID | 3987260 |

| Molecular Formula | C26H25BrN4O3S |

| Molecular Weight | 553.47 g/mol |

| Appearance | Solid (Off-white to light yellow) |

Biological Activity and Mechanism of Action

Firefly luciferase-IN-4 is a potent inhibitor of firefly luciferase, with a pIC50 of 6.5, indicating nanomolar efficacy.[1][2] The enzyme firefly luciferase catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light. This two-step reaction is the foundation of numerous reporter gene assays used in drug discovery and molecular biology.

The precise mechanism of inhibition by Firefly luciferase-IN-4 has not been fully elucidated in the publicly available literature. However, inhibitors of firefly luciferase can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[4][5][6] Competitive inhibitors typically bind to the active site and compete with the substrate, D-luciferin. Non-competitive inhibitors bind to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency. Uncompetitive inhibitors bind only to the enzyme-substrate complex.

A significant phenomenon observed with some firefly luciferase inhibitors is a paradoxical increase in the luminescent signal in cell-based reporter assays.[6][7] This is attributed to the inhibitor binding to and stabilizing the luciferase enzyme, thereby protecting it from intracellular degradation and increasing its half-life.[6] This can lead to an accumulation of the active enzyme and, consequently, a higher light output, which can be misinterpreted as gene activation.[7]

Signaling Pathway of Firefly Luciferase and Point of Inhibition

The following diagram illustrates the canonical firefly luciferase reaction pathway and the putative point of inhibition by Firefly luciferase-IN-4.

Experimental Protocols

While the specific protocol for the characterization of Firefly luciferase-IN-4 is detailed in the primary literature by Ho et al. (2013), a general protocol for a cell-free firefly luciferase inhibition assay is provided below. This can be adapted to evaluate the inhibitory activity of compounds like Firefly luciferase-IN-4.

Objective: To determine the in vitro inhibitory activity of a test compound against firefly luciferase.

Materials:

-

Recombinant firefly luciferase enzyme

-

D-luciferin substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl or HEPES with MgSO4 and DTT)

-

Test compound (e.g., Firefly luciferase-IN-4) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Prepare a working solution of firefly luciferase in the assay buffer.

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer.

-

-

Assay Protocol:

-

Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the firefly luciferase working solution to each well and incubate for a predetermined period at room temperature to allow for compound-enzyme interaction.

-

Initiate the luminescent reaction by injecting the substrate solution into each well using the luminometer's injector.

-

Measure the luminescence signal immediately after substrate addition.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 or pIC50 value by fitting the data to a suitable dose-response curve.

-

Experimental Workflow for Identifying Luciferase Inhibitors

The following diagram illustrates a typical workflow for screening and identifying luciferase inhibitors from a compound library.

Conclusion

Firefly luciferase-IN-4 is a valuable chemical probe for dissecting the intricacies of firefly luciferase-based assays. Its potent inhibitory activity makes it an excellent tool for control experiments aimed at identifying false positives and negatives in drug screening campaigns. Researchers employing luciferase reporter systems should be aware of the potential for direct enzyme inhibition by small molecules and consider the use of well-characterized inhibitors like Firefly luciferase-IN-4 to validate their findings and ensure the robustness of their results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Firefly luciferase-IN-4 - Immunomart [immunomart.com]

- 3. Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Core Mechanism of Firefly Luciferase and its Application in Drug Discovery

Disclaimer: Extensive searches for a specific compound designated "Firefly luciferase-IN-4" have not yielded any publicly available information regarding its mechanism of action, quantitative data, or associated experimental protocols. Therefore, this guide will provide a comprehensive overview of the core mechanism of firefly luciferase, a foundational understanding of which is essential for evaluating any potential modulators. The content herein is tailored for researchers, scientists, and drug development professionals.

Introduction to Firefly Luciferase

Firefly luciferase (FLuc) is a 62 kDa monomeric enzyme renowned for its ability to produce bioluminescence through the oxidation of its substrate, D-luciferin.[1] This reaction's requirement for adenosine triphosphate (ATP) has made FLuc an invaluable tool in biotechnology, particularly as a reporter for gene expression and cellular signaling pathway analysis.[1][2] Its high sensitivity stems from the lack of endogenous luciferase activity in mammalian cells.[1]

The Bioluminescent Reaction: A Two-Step Process

The light-emitting reaction catalyzed by firefly luciferase occurs in two distinct steps:[2][3]

-

Adenylation of Luciferin: In the presence of Magnesium (Mg²⁺) and ATP, D-luciferin is adenylated to form luciferyl-AMP and pyrophosphate (PPi).[2][4] This initial step activates the luciferin substrate.[2]

-

Oxidation and Light Emission: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring.[2][5] This unstable intermediate decarboxylates to produce an electronically excited oxyluciferin, which, upon returning to its ground state, emits a photon of light.[2][4] The color of the emitted light can range from yellow-green to red, influenced by the microenvironment of the enzyme's active site.[2]

A side reaction can also occur where luciferyl-AMP is oxidized to dehydroluciferyl-AMP without the emission of light.[6]

Signaling Pathway Diagram: Firefly Luciferase Bioluminescent Reaction

Caption: The two-step enzymatic reaction of firefly luciferase.

Application in Signaling Pathway Analysis

Firefly luciferase is widely used as a reporter to study the activity of various signaling pathways. In these reporter gene assays, the luciferase gene is placed under the control of a promoter containing specific response elements for a transcription factor of interest. When the signaling pathway is activated, the transcription factor binds to the response element, driving the expression of luciferase. The resulting luminescence is directly proportional to the activity of the signaling pathway.

Commonly studied pathways include:

-

NF-κB signaling[7]

-

NRF2/ARE antioxidant response[8]

-

CREB signaling

-

Serum Response Element (SRE) pathway[9]

Experimental Workflow: Luciferase Reporter Assay for Signaling Pathway Analysis

Caption: A typical workflow for a luciferase reporter gene assay.

Quantitative Data

The following table summarizes key kinetic parameters for firefly luciferase. It is important to note that these values can vary depending on the specific assay conditions, such as pH, temperature, and buffer composition.

| Parameter | Value | Conditions | Reference |

| K_m (D-Luciferin) | ~10 µM | In vitro, pure enzyme | [10] |

| K_m (D-Luciferin) | ~1 mM | In vivo, live cells | [10] |

| Emission Peak | 550 - 620 nm | Dependent on conditions | [2] |

| Enzyme Half-life | ~2 hours | In vivo, live cells | [10] |

| Quantum Yield | ~0.88 (early report) | Varies with conditions | [11] |

Experimental Protocols

General Firefly Luciferase Activity Assay

This protocol describes a basic assay to measure the activity of firefly luciferase in cell lysates.

Materials:

-

Cells expressing firefly luciferase

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., 1X Cell Lysis Buffer)

-

Luciferase assay reagent (containing D-luciferin, ATP, Mg²⁺, and buffer)

-

Opaque 96-well plates (white or black)

-

Luminometer

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency in a 96-well plate.[12]

-

Aspirate the culture medium and wash the cells once with PBS.[12]

-

Add an appropriate volume of cell lysis buffer to each well (e.g., 20-100 µL).[12]

-

Incubate at room temperature for 10-15 minutes with gentle shaking to ensure complete lysis.[12]

-

-

Luminescence Measurement:

-

Equilibrate the luciferase assay reagent to room temperature.

-

Program the luminometer for the assay.

-

Transfer 10-20 µL of cell lysate to an opaque 96-well plate.[12]

-

Add 50-100 µL of the luciferase assay reagent to each well.

-

Immediately measure the luminescence. For flash-type assays, the signal is transient. For glow-type assays, the signal is more stable, and a short incubation (e.g., 10 minutes) may be required for signal stabilization.[1][12]

-

-

Data Analysis:

-

Record the relative light units (RLU) for each sample.

-

Normalize the data as required (e.g., to a control group or to total protein concentration).

-

Dual-Luciferase® Reporter Assay

This protocol allows for the normalization of reporter gene expression to an internal control, typically Renilla luciferase, to account for variations in transfection efficiency and cell viability.

Materials:

-

Cells co-transfected with firefly and Renilla luciferase plasmids

-

Dual-Glo® Luciferase Assay System (or similar) containing:

-

Luciferase Assay Reagent II (for firefly luciferase)

-

Stop & Glo® Reagent (quenches firefly signal and provides substrate for Renilla luciferase)

-

-

Other materials as listed in Protocol 5.1

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect cells with the experimental firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter.[13]

-

-

Lysis and Measurement:

-

Perform cell lysis as described in Protocol 5.1.

-

Add a volume of Luciferase Assay Reagent II equal to the culture medium volume in the well.

-

Incubate for 10 minutes at room temperature and measure the firefly luminescence.[13]

-

Add a volume of Stop & Glo® Reagent to each well.

-

Incubate for 10 minutes at room temperature and measure the Renilla luminescence.[13]

-

-

Data Analysis:

-

Calculate the ratio of firefly luminescence to Renilla luminescence for each sample.[13]

-

Normalize these ratios to the control samples.

-

Conclusion

Firefly luciferase remains a cornerstone of modern biological research, enabling sensitive and quantitative analysis of a wide array of cellular processes. A thorough understanding of its fundamental mechanism of action is paramount for the development and characterization of novel therapeutic agents that may target the pathways it reports on. While no specific information on "Firefly luciferase-IN-4" is currently available in the public domain, the protocols and data presented in this guide provide the necessary framework for investigating the effects of any such compound on luciferase activity and the signaling pathways it can be engineered to monitor.

References

- 1. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 3. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 5. Luciferase Mechanism – Opioid Peptides [sites.tufts.edu]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]

- 8. signosisinc.com [signosisinc.com]

- 9. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.com]

- 10. Kinetic analysis and modeling of firefly luciferase as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. 4.9. Luciferase Promoter Assay [bio-protocol.org]

The Discovery and Development of Firefly Luciferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc), the enzyme responsible for the bioluminescence in fireflies, has become an indispensable tool in biomedical research and drug discovery.[1] Its utility as a reporter gene is widespread, enabling the sensitive quantification of gene expression, the study of cellular signaling pathways, and high-throughput screening (HTS) for novel therapeutics.[2][3] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, a reaction that produces light.[4] The requirement for ATP makes this system a valuable tool for cell viability assays as well.[5]

However, the increasing use of FLuc in HTS has revealed a significant challenge: a notable percentage of small molecules directly inhibit the luciferase enzyme, leading to false-positive or confounding results.[2][5] Studies have shown that up to 12% of compounds in a typical screening library can exhibit inhibitory activity against firefly luciferase.[2][5] This has necessitated the development of robust methods for identifying and characterizing FLuc inhibitors to ensure the validity of screening data. Furthermore, the development of potent and specific FLuc inhibitors has opened up new avenues for creating advanced assay technologies and chemical biology tools.[6]

This technical guide provides an in-depth overview of the discovery and development of firefly luciferase inhibitors, with a focus on the methodologies and data analysis required for their characterization. While specific information on the discovery and development of "Firefly luciferase-IN-4" is limited, it serves as an example of a potent inhibitor with a reported pIC50 of 6.5. This guide will leverage data from other well-characterized inhibitors to provide a comprehensive understanding of the field.

Firefly Luciferase Bioluminescence Reaction

The light-emitting reaction catalyzed by firefly luciferase is a two-step process. First, D-luciferin is adenylated by ATP in the presence of magnesium ions to form luciferyl-AMP and pyrophosphate. Subsequently, the luciferyl-AMP intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state with the emission of a photon of light.[7]

Figure 1: Simplified signaling pathway of the firefly luciferase-catalyzed bioluminescence reaction.

Discovery and Screening of Firefly Luciferase Inhibitors

The identification of firefly luciferase inhibitors is typically achieved through high-throughput screening of compound libraries. A common workflow involves a primary screen to identify compounds that reduce the luminescent signal, followed by secondary assays to confirm direct inhibition of the FLuc enzyme and rule out other mechanisms of signal reduction.

Figure 2: A general experimental workflow for the discovery and characterization of firefly luciferase inhibitors.

Quantitative Data of Selected Firefly Luciferase Inhibitors

A variety of compounds have been identified as inhibitors of firefly luciferase. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). Below is a summary of quantitative data for some representative FLuc inhibitors.

| Inhibitor | IC50 (µM) | Ki (µM) | Notes |

| Firefly luciferase-IN-4 | 0.316 (pIC50 = 6.5) | - | Potent inhibitor with limited publicly available data. |

| Resveratrol | ~2.0 - 4.94 | 2.0 | A well-characterized natural product inhibitor.[5][8] |

| Biochanin A | 0.64 | - | An isoflavonoid with potent FLuc inhibitory activity.[5] |

| Formononetin | 3.88 | - | An isoflavonoid FLuc inhibitor.[5] |

| Calycosin | 4.96 | - | An isoflavonoid FLuc inhibitor.[5] |

| Oxyluciferin | - | 0.50 | A product of the luciferase reaction and a competitive inhibitor.[1] |

| Dehydroluciferyl-adenylate (L-AMP) | - | 0.0038 | A tight-binding competitive inhibitor.[1] |

Mechanism of Action of Firefly Luciferase Inhibitors

Firefly luciferase inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.[2] Understanding the mechanism of action is crucial for interpreting assay results and for the development of specific inhibitors.

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate (D-luciferin or ATP) from binding.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic activity, regardless of whether the substrate is bound.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Figure 3: Logical relationships of different modes of enzyme inhibition.

Experimental Protocols

In Vitro Firefly Luciferase Inhibition Assay for IC50 Determination

This protocol describes a method for determining the IC50 value of a compound against purified firefly luciferase.

Materials:

-

Purified Firefly Luciferase

-

D-Luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1 mM DTT)

-

Test compound stock solution (in DMSO)

-

Opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

In an opaque microplate, add the diluted test compound to the appropriate wells. Include wells with buffer and DMSO as a negative control (100% activity) and wells with a known inhibitor as a positive control.

-

Add a solution of purified firefly luciferase to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

-

Prepare the substrate solution containing D-luciferin and ATP in the assay buffer.

-

Initiate the reaction by adding the substrate solution to each well.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Firefly Luciferase Reporter Gene Assay

This protocol is for assessing the effect of a compound on firefly luciferase activity within a cellular context.

Materials:

-

Mammalian cells stably or transiently expressing firefly luciferase

-

Cell culture medium and supplements

-

Test compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., passive lysis buffer)

-

Luciferase assay substrate (containing D-luciferin and ATP)

-

Opaque 96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the luciferase-expressing cells into an opaque 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a desired period (e.g., 1-24 hours). Include appropriate vehicle controls (DMSO).

-

After the incubation period, remove the culture medium and wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate for approximately 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[9]

-

Transfer the cell lysate to a new opaque microplate.

-

Add the luciferase assay substrate to each well containing the cell lysate.

-

Immediately measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 value as described in the in vitro assay protocol.

Mechanism of Action (MOI) Studies

To determine the mechanism of inhibition (e.g., competitive with D-luciferin or ATP), the in vitro inhibition assay can be modified as follows.[2]

Procedure:

-

Perform the in vitro IC50 determination as described above under three different substrate conditions:

-

Condition A (Km levels): Both D-luciferin and ATP at concentrations close to their respective Km values.

-

Condition B (High D-luciferin): A saturating concentration of D-luciferin and a Km concentration of ATP.

-

Condition C (High ATP): A saturating concentration of ATP and a Km concentration of D-luciferin.

-

-

Data Analysis:

-

If the IC50 value significantly increases in Condition B compared to Condition A, the inhibitor is likely competitive with D-luciferin.

-

If the IC50 value significantly increases in Condition C compared to Condition A, the inhibitor is likely competitive with ATP.

-

If the IC50 value remains relatively unchanged across all conditions, the inhibitor is likely non-competitive.

-

If the IC50 value decreases at higher substrate concentrations, the inhibitor may be uncompetitive.

-

Conclusion

The direct inhibition of firefly luciferase by small molecules is a critical consideration in drug discovery and chemical biology research. A thorough understanding of the discovery, characterization, and mechanism of action of FLuc inhibitors is essential for the accurate interpretation of data from luciferase-based assays. The protocols and data presented in this guide provide a framework for researchers to identify and characterize firefly luciferase inhibitors, thereby improving the reliability of HTS campaigns and enabling the development of novel chemical tools. While the specific details surrounding the discovery and development of "Firefly luciferase-IN-4" remain limited in the public domain, its reported potency highlights the ongoing efforts to identify and utilize such inhibitors.

References

- 1. Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Luciferase Assay System Protocol [promega.sg]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Resveratrol inhibits firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.fishersci.com [assets.fishersci.com]

In-Depth Technical Guide: Firefly Luciferase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Firefly luciferase-IN-4 is a potent, nanomolar-level inhibitor of the ATP-dependent firefly luciferase enzyme.[1][2][3] Its activity and characteristics make it a significant tool for researchers studying luciferase-based reporter gene assays and for those in the field of drug discovery who need to account for potential assay interference.

| Identifier | Value |

| CAS Number | 370587-13-6[1][3][4] |

| Molecular Formula | C26H25BrN4O3S[1][3][4] |

| Molecular Weight | 553.47 g/mol [1][4] |

| Inhibitory Activity (pIC50) | 6.5[1][2][3] |

Mechanism of Action

Firefly luciferase-IN-4 functions as an inhibitor of ATP-dependent luciferase.[1][2][3] The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the enzyme catalyzes the adenylation of D-luciferin with ATP to form luciferyl adenylate and pyrophosphate. In the second step, the luciferyl adenylate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[1]

While the precise binding mode and detailed inhibitory mechanism of Firefly luciferase-IN-4 are not extensively detailed in publicly available literature, its potent nanomolar activity suggests a high-affinity interaction with the enzyme. Inhibitors of firefly luciferase can act through various mechanisms, including competition with the substrates D-luciferin or ATP, or through non-competitive or uncompetitive inhibition.[5][6] Given the structural complexity of Firefly luciferase-IN-4, it may interact with the active site, potentially mimicking one of the substrates or an intermediate state of the reaction.

Experimental Protocols

In Vitro Firefly Luciferase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of firefly luciferase by Firefly luciferase-IN-4 and calculate its IC50 value.

Materials:

-

Recombinant firefly luciferase enzyme

-

D-luciferin substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer with Mg2+)

-

Firefly luciferase-IN-4

-

96-well or 384-well opaque plates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Firefly luciferase-IN-4 in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Firefly luciferase-IN-4 in assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of recombinant firefly luciferase in assay buffer.

-

Prepare a reaction mix containing D-luciferin and ATP at concentrations appropriate for the assay (typically at or near their Km values for IC50 determination).

-

-

Assay Protocol:

-

Add a small volume of the diluted Firefly luciferase-IN-4 or vehicle control to the wells of the microplate.

-

Add the firefly luciferase enzyme solution to each well and incubate for a predetermined period to allow for inhibitor binding.

-

Initiate the luminescent reaction by adding the D-luciferin/ATP reaction mix.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Signaling Pathways and Logical Relationships

The primary and direct interaction of Firefly luciferase-IN-4 is with the firefly luciferase enzyme, thereby inhibiting its catalytic activity. This interaction is central to its function and is the basis for its use in research.

Caption: Inhibition of the firefly luciferase reaction by Firefly luciferase-IN-4.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a luciferase inhibitor like Firefly luciferase-IN-4 involves a series of systematic steps to determine its potency and mechanism of action.

Caption: Workflow for the biochemical characterization of Firefly luciferase-IN-4.

Applications in Research and Drug Development

Firefly luciferase-IN-4 serves as a crucial control compound in high-throughput screening (HTS) campaigns that utilize firefly luciferase as a reporter. Its use allows researchers to identify and exclude false positives that may arise from direct inhibition of the reporter enzyme rather than modulation of the biological target of interest.

For drug development professionals, understanding the potential for candidate compounds to inhibit reporter enzymes like firefly luciferase is essential for accurate interpretation of assay results and for making informed decisions in lead optimization processes. The use of a known inhibitor like Firefly luciferase-IN-4 can aid in validating counter-screening assays designed to flag problematic compounds.

Conclusion

Firefly luciferase-IN-4 is a valuable chemical tool for researchers and drug discovery scientists working with firefly luciferase-based assays. Its high potency makes it an excellent positive control for inhibition studies and a useful probe for investigating the structure and function of the firefly luciferase enzyme. While detailed mechanistic and in-cell studies are not extensively published, the foundational data available provides a strong basis for its application in a variety of research settings. Further investigation into its precise binding mode and cellular effects would undoubtedly enhance its utility as a research tool.

References

A Technical Guide to Firefly Luciferase-IN-4: A Tool for Robust Reporter Gene Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase is a cornerstone of biological research, widely employed as a reporter gene to study gene expression, signal transduction, and for high-throughput screening in drug discovery. The enzymatic reaction, which produces a quantifiable bioluminescent signal from the substrate D-luciferin in the presence of ATP, offers exceptional sensitivity and a broad dynamic range. However, the potential for small molecules to directly inhibit firefly luciferase can be a significant source of experimental artifact, leading to false-positive or false-negative results. To address this, specific inhibitors of firefly luciferase have been developed as essential control reagents. This technical guide provides an in-depth overview of Firefly luciferase-IN-4, a potent inhibitor of this reporter enzyme, covering its suppliers, pricing, biochemical properties, and detailed experimental protocols for its use in research.

Firefly Luciferase-IN-4: Properties and Supplier Information

Firefly luciferase-IN-4 is a small molecule inhibitor of ATP-dependent firefly luciferase.[1] It is a valuable tool for researchers to identify compounds that may interfere with the luciferase reporter system itself, rather than the biological pathway under investigation.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 370587-13-6 | [1][2] |

| Molecular Formula | C₂₆H₂₅BrN₄O₃S | [1][2] |

| Molecular Weight | 553.47 g/mol | [1] |

| Activity | pIC₅₀ = 6.5 | [1][2] |

| Purity | ≥90.0% | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Supplier and Pricing Comparison

| Supplier | Catalog Number | Quantity | Price (USD) | Stock Status |

| MedChemExpress | HY-158257 | 1 mg | $190 | In Stock |

| 5 mg | Request Quote | In Stock | ||

| 10 mg | Request Quote | In Stock | ||

| Immunomart | T88036 | 10 mg | Request Pricing | Out of Stock[2] |

Note: Pricing and stock status are subject to change. Please refer to the supplier's website for the most current information.

Experimental Protocols

The following protocols are based on methodologies described in the scientific literature for the characterization and use of firefly luciferase inhibitors.

Biochemical Assay for Firefly Luciferase Inhibition

This protocol details an in vitro assay to determine the inhibitory activity of Firefly luciferase-IN-4 against purified firefly luciferase enzyme.

Materials:

-

Recombinant Firefly Luciferase

-

D-Luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer (e.g., 25 mM Tricine, 5 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT, pH 7.8)

-

Firefly luciferase-IN-4

-

DMSO (Dimethyl sulfoxide)

-

96-well or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dissolve recombinant firefly luciferase in assay buffer to the desired concentration.

-

Prepare a stock solution of D-luciferin in a suitable buffer.

-

Prepare a stock solution of ATP in a suitable buffer.

-

Prepare a stock solution of Firefly luciferase-IN-4 in DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

-

-

Assay Protocol:

-

In a microplate, add a small volume of the Firefly luciferase-IN-4 dilutions (or DMSO as a vehicle control) to each well.

-

Add the firefly luciferase enzyme solution to each well and incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the luminescent reaction by adding the D-luciferin and ATP solution.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Firefly luciferase-IN-4 relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ or pIC₅₀ value.

-

Cellular Assay for Firefly Luciferase Inhibition in a Reporter Gene Assay

This protocol describes how to use Firefly luciferase-IN-4 as a control in a cell-based reporter gene assay to identify potential off-target effects of test compounds.

Materials:

-

Mammalian cells transiently or stably expressing a firefly luciferase reporter gene.

-

Cell culture medium and supplements.

-

Test compounds.

-

Firefly luciferase-IN-4.

-

Cell lysis buffer.

-

Luciferase assay substrate (containing D-luciferin and ATP).

-

96-well or 384-well white, opaque cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in the microplates at a density that will result in a confluent monolayer on the day of the assay.

-

Allow the cells to attach and grow overnight.

-

Treat the cells with your test compounds at various concentrations. Include wells treated with a known activator or inhibitor of your pathway of interest as positive and negative controls.

-

In parallel, treat a set of wells with Firefly luciferase-IN-4 at a concentration known to inhibit the enzyme (e.g., 10x IC₅₀) and another set with vehicle (e.g., DMSO) alone.

-

-

Cell Lysis:

-

After the desired incubation period with the test compounds, remove the culture medium.

-

Wash the cells with PBS.

-

Add cell lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

-

-

Luciferase Assay:

-

Transfer the cell lysate to a white, opaque assay plate.

-

Add the luciferase assay substrate to each well.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Interpretation:

-

A decrease in luminescence in wells treated with your test compound could indicate either an effect on the biological pathway or direct inhibition of firefly luciferase.

-

If a test compound shows inhibitory activity in the primary assay, its effect on cells treated with Firefly luciferase-IN-4 should be compared. If the compound still shows an effect in the presence of the inhibitor, it is likely acting on the pathway of interest. However, if the inhibitory effect is not observed in the presence of Firefly luciferase-IN-4, it suggests the compound may be directly inhibiting the luciferase enzyme.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Biochemical Inhibition Assay

Caption: Workflow for determining the biochemical inhibition of Firefly Luciferase.

Logic Diagram for Interpreting Cellular Assay Results

References

Unveiling the Inhibitory Profile of Firefly Luciferase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Firefly luciferase-IN-4, a known inhibitor of Firefly luciferase (FLuc). This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of this compound's function.

Quantitative Inhibitory Activity

Firefly luciferase-IN-4 has been identified as a potent inhibitor of the ATP-dependent Firefly luciferase enzyme. The primary quantitative measure of its inhibitory activity is summarized in the table below.

| Compound | Target | Activity Metric | Value | Source |

| Firefly luciferase-IN-4 | Firefly luciferase | pIC50 | 6.5 | Ho PI, et al. ACS Chem Biol. 2013 May 17;8(5):1009-17.[1] (as cited by MedchemExpress.com) |

Note: The pIC50 value of 6.5 corresponds to an IC50 in the nanomolar range, indicating significant potency. The IC50 is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Mechanism of Action: Inhibition of the Firefly Luciferase Biocatalytic Pathway

Firefly luciferase-IN-4 exerts its inhibitory effect by interfering with the multi-step enzymatic reaction that produces bioluminescence. The canonical pathway involves the ATP-dependent adenylation of D-luciferin, followed by an oxidative decarboxylation to produce an electronically excited oxyluciferin, which then decays to its ground state with the emission of light.[2][3][4]

The precise mechanism of inhibition by Firefly luciferase-IN-4 (e.g., competitive, non-competitive, or uncompetitive with respect to the substrates, D-luciferin and ATP) is not explicitly detailed in publicly available abstracts. However, inhibitors of Firefly luciferase can act through various mechanisms, including competing with the substrates for binding to the active site.[5][6]

Below is a diagram illustrating the key steps in the Firefly luciferase-catalyzed reaction, which represents the pathway targeted by inhibitors like Firefly luciferase-IN-4.

Caption: Biochemical pathway of the Firefly luciferase reaction.

Experimental Protocols

The following section details a generalized experimental protocol for determining the inhibitory activity of compounds against Firefly luciferase, based on standard methodologies in the field. The specific parameters for the characterization of Firefly luciferase-IN-4 would be found in the primary literature.

In Vitro Firefly Luciferase Inhibition Assay

This assay measures the ability of a test compound to inhibit the light-producing reaction catalyzed by purified Firefly luciferase.

Materials:

-

Purified Firefly Luciferase Enzyme

-

D-Luciferin Substrate

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer (e.g., Tris-HCl or phosphate buffer with MgSO4 and DTT)

-

Test Compound (e.g., Firefly luciferase-IN-4) dissolved in a suitable solvent (e.g., DMSO)

-

Opaque 96-well or 384-well microplates

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound in the assay buffer.

-

Prepare a solution of Firefly luciferase in the assay buffer.

-

Prepare a substrate solution containing D-luciferin and ATP in the assay buffer.

-

-

Assay Procedure:

-

Add a small volume of the diluted test compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the Firefly luciferase enzyme solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Initiate the luminescent reaction by injecting the substrate solution (D-luciferin and ATP) into each well.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the general workflow for a high-throughput screening (HTS) campaign to identify and characterize Firefly luciferase inhibitors.

Caption: Experimental workflow for HTS of Firefly luciferase inhibitors.

Logical Relationships in Data Interpretation

When evaluating the inhibitory activity of a compound in a luciferase-based assay, it is crucial to consider potential sources of interference. The following diagram outlines the logical steps in confirming true inhibitory activity versus assay artifacts.

Caption: Logical workflow for validating luciferase assay hits.

This guide provides a foundational understanding of the inhibitory activity of Firefly luciferase-IN-4. For more specific details, researchers are encouraged to consult the primary publication by Ho et al. (2013).

References

- 1. High-Throughput Screens for Embryonic Stem Cells: Stress-Forced Potency-Stemness Loss Enables Toxicological Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. High-Throughput Firefly Luciferase Reporter Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. High-throughput assay for the identification of Hsp90 inhibitors based on Hsp90-dependent refolding of firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orthogonal dual reporter-based gain-of-signal assay for probing SARS-CoV-2 3CL protease activity in living cells: inhibitor identification and mutation investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to Firefly Luciferase-IN-4 and its Effect on ATP-Dependent Luciferase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase, an ATP-dependent enzyme, is a cornerstone of modern biological research, widely employed in reporter gene assays and high-throughput screening. The integrity of data generated from these assays hinges on a thorough understanding of potential confounding factors, including direct inhibition of the luciferase enzyme. This technical guide provides a comprehensive overview of Firefly Luciferase-IN-4 (CID: 3987260), a known inhibitor of firefly luciferase. We will delve into its mechanism of action, present quantitative inhibitory data, and provide detailed experimental protocols for its characterization. This document is intended to equip researchers with the necessary knowledge to identify and mitigate potential artifacts arising from luciferase inhibition in their experimental systems.

Introduction to Firefly Luciferase and its Inhibition

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process initiated by the adenylation of D-luciferin by ATP, forming a luciferyl-adenylate intermediate and releasing pyrophosphate.[1] This intermediate is then oxidized by molecular oxygen, leading to the production of oxyluciferin, AMP, carbon dioxide, and a photon of light.[1] The ATP-dependency of this reaction makes it a sensitive indicator of cellular energy status and a powerful tool in various biological assays.

However, the reliability of luciferase-based assays can be compromised by small molecules that directly inhibit the enzyme. Such inhibition can lead to false-positive or false-negative results in drug discovery screens and other reporter-based experiments. Firefly Luciferase-IN-4 is one such inhibitory compound. Understanding its effects is crucial for accurate data interpretation.

Firefly Luciferase-IN-4: An Inhibitor of ATP-Dependent Luciferase

Firefly Luciferase-IN-4 is a small molecule identified as an inhibitor of ATP-dependent firefly luciferase.[2][3][4] It exhibits nanomolar inhibitory activity, making it a potent modulator of the luciferase reaction.[2][3][4]

Quantitative Inhibition Data

The primary quantitative measure of the inhibitory potency of Firefly Luciferase-IN-4 is its pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Compound | Target | pIC50 | IC50 (nM) |

| Firefly Luciferase-IN-4 | Firefly Luciferase | 6.5 | ~316 |

| Table 1: Inhibitory Potency of Firefly Luciferase-IN-4. The pIC50 value of 6.5 corresponds to an IC50 in the nanomolar range, indicating potent inhibition of the firefly luciferase enzyme.[2][3][4] |

Mechanism of Action and Signaling Pathway

The precise mechanism of inhibition of Firefly Luciferase-IN-4 has not been fully elucidated in the public domain. However, based on the general principles of luciferase inhibition, it likely interferes with the binding of either ATP or D-luciferin to the enzyme's active site, or it may act as a non-competitive or uncompetitive inhibitor.

The following diagram illustrates the canonical firefly luciferase reaction pathway and the potential points of inhibition by a small molecule inhibitor like Firefly Luciferase-IN-4.

References

- 1. Orthogonal dual reporter-based gain-of-signal assay for probing SARS-CoV-2 3CL protease activity in living cells: inhibitor identification and mutation investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Firefly luciferase-IN-4 - Immunomart [immunomart.com]

Probing Firefly Luciferase: A Technical Guide to Preliminary Studies of Novel Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a cornerstone of modern biological research, widely employed as a reporter gene in cell-based assays to study gene expression, signal transduction, and compound screening.[1][2] The sensitivity of FLuc assays, which arises from the absence of an excitation light source and consequently low background signal, makes it an invaluable tool.[1] However, the potential for direct inhibition of FLuc by small molecules is a critical consideration that can lead to misinterpretation of assay results. This guide provides a technical framework for conducting preliminary studies on novel inhibitors of Firefly luciferase, using a hypothetical inhibitor, "Firefly luciferase-IN-4," as a case study. We will delve into the core mechanism of the FLuc reaction, detail experimental protocols for inhibitor characterization, and illustrate key concepts with data tables and pathway diagrams.

The Firefly Luciferase Reaction Mechanism

Understanding the enzymatic reaction of Firefly luciferase is fundamental to characterizing its inhibitors. The bioluminescent reaction is a two-step process that requires D-luciferin, adenosine triphosphate (ATP), magnesium ions (Mg2+), and molecular oxygen.[1][3][4]

Step 1: Adenylation of Luciferin In the first step, D-luciferin is adenylated by ATP in the presence of Mg2+ to form luciferyl adenylate and pyrophosphate (PPi).[3][4]

-

Reaction: luciferin + ATP → luciferyl adenylate + PPi[3]

Step 2: Oxidative Decarboxylation The luciferyl adenylate intermediate is then oxidized by molecular oxygen, leading to the formation of a transient dioxetanone ring.[1][3] This unstable intermediate undergoes decarboxylation to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[1][3][4] The color of the emitted light can range from yellow-green to red, depending on the microenvironment of the enzyme's active site.[3]

-

Reaction: luciferyl adenylate + O₂ → oxyluciferin + AMP + light[3]

Firefly luciferase also exhibits a secondary function as a CoA ligase, a characteristic of the acyl-adenylate/thioester-forming superfamily of enzymes.[3][4]

Experimental Protocols for Inhibitor Characterization

The following protocols outline key experiments for assessing the inhibitory activity of a compound like "Firefly luciferase-IN-4" on FLuc.

In Vitro Luciferase Inhibition Assay

This assay directly measures the effect of a compound on the activity of purified Firefly luciferase.

Materials:

-

Purified Firefly luciferase enzyme

-

D-luciferin solution

-

ATP solution

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Test compound ("Firefly luciferase-IN-4") dissolved in a suitable solvent (e.g., DMSO)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Prepare a serial dilution of "Firefly luciferase-IN-4" in the assay buffer. Include a vehicle control (e.g., DMSO).

-

In a 96-well opaque plate, add a constant amount of purified Firefly luciferase to each well.

-

Add the serially diluted "Firefly luciferase-IN-4" or vehicle control to the wells and incubate for a predetermined time at a specific temperature (e.g., 15 minutes at room temperature).

-

Initiate the reaction by injecting a solution containing D-luciferin and ATP into each well.

-

Immediately measure the luminescence using a luminometer. The integration time should be optimized for the specific instrument and assay conditions.

-

Calculate the percent inhibition for each concentration of "Firefly luciferase-IN-4" relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Luciferase Reporter Assay

This assay evaluates the effect of a compound on FLuc activity within a cellular context.

Materials:

-

Mammalian cells (e.g., HEK293, HeLa)

-

Cell culture medium and supplements

-

Plasmid DNA encoding Firefly luciferase under the control of a constitutive promoter (e.g., CMV)

-

Transfection reagent

-

Test compound ("Firefly luciferase-IN-4")

-

Cell lysis buffer

-

Luciferase assay reagent (containing D-luciferin and ATP)

-

96-well clear-bottom plates for cell culture

-

96-well opaque plates for luminescence measurement

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Transfect the cells with the Firefly luciferase plasmid using a suitable transfection reagent.

-

After an appropriate incubation period (e.g., 24-48 hours), replace the medium with fresh medium containing serial dilutions of "Firefly luciferase-IN-4" or a vehicle control.

-

Incubate the cells with the compound for the desired duration.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells by adding cell lysis buffer and incubating for a short period.

-

Transfer the cell lysate to an opaque 96-well plate.

-

Add the luciferase assay reagent to each well and immediately measure the luminescence.

-

Determine the IC50 value as described in the in vitro assay.

Dual-Luciferase Reporter Assay

This assay is used to normalize the activity of the experimental reporter (Firefly luciferase) to the activity of a control reporter (often Renilla luciferase, RLuc), which helps to control for variations in cell number and transfection efficiency.[5][6]

Procedure:

-

Co-transfect cells with two plasmids: one encoding Firefly luciferase under an experimental promoter and another encoding Renilla luciferase under a constitutive promoter.

-

Treat the cells with the test compound as described above.

-

Lyse the cells.

-

Measure FLuc activity by adding a substrate specific for it.

-

Quench the FLuc reaction and simultaneously add the substrate for RLuc (coelenterazine) to measure its activity.[5]

-

Calculate the ratio of FLuc to RLuc activity for each well.

-

Normalize the ratios of the treated wells to the vehicle control to determine the specific inhibition of FLuc.

Quantitative Data Presentation

The following tables summarize hypothetical data from preliminary studies of "Firefly luciferase-IN-4."

Table 1: In Vitro Inhibitory Activity of Firefly luciferase-IN-4

| Parameter | Value | Conditions |

| IC50 | 1.2 µM | Purified FLuc, 100 µM D-luciferin, 50 µM ATP |

| IC50 | 5.8 µM | Purified FLuc, 10 µM D-luciferin, 50 µM ATP |

| IC50 | 2.5 µM | Purified FLuc, 100 µM D-luciferin, 10 µM ATP |

| Mode of Inhibition | Competitive with D-luciferin | Kinetic studies |

Table 2: Cell-Based Activity of Firefly luciferase-IN-4

| Assay Type | Cell Line | IC50 |

| Single Luciferase Reporter | HEK293 | 3.5 µM |

| Dual-Luciferase Reporter (FLuc/RLuc) | HEK293 | 3.2 µM |

| Cell Viability (e.g., MTT assay) | HEK293 | > 50 µM |

Visualization of Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Caption: The two-step reaction mechanism of Firefly luciferase.

Caption: Experimental workflow for characterizing a Firefly luciferase inhibitor.

References

- 1. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 2. Quantitative Analysis of Bioluminescence Optical Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Firefly Luciferase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase, an enzyme isolated from the firefly Photinus pyralis, is a widely utilized reporter enzyme in biological research and drug discovery.[1][2] Its utility stems from the high sensitivity and dynamic range of the bioluminescent reaction it catalyzes.[2] The enzyme utilizes D-luciferin, ATP, and molecular oxygen to produce oxyluciferin and light, typically with an emission maximum around 560 nm.[3][4] The light output is directly proportional to the amount of active luciferase, making it an ideal tool for reporter gene assays, high-throughput screening (HTS), and cytotoxicity studies.[1][2]

Firefly luciferase-IN-4 is a potent, nanomolar-level inhibitor of ATP-dependent firefly luciferase.[5][6][7] With a pIC50 of 6.5, this small molecule can be a valuable tool for researchers to modulate firefly luciferase activity, validate assay results, and serve as a control compound in screening campaigns.[5][7] Understanding the interaction of small molecules with firefly luciferase is critical to avoid potential assay artifacts and false-positive or false-negative results in drug discovery screens.[2]

These application notes provide a detailed protocol for utilizing Firefly luciferase-IN-4 in a luciferase assay to determine its inhibitory activity.

Mechanism of Action of Firefly Luciferase

The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps:

-

Adenylation of Luciferin: D-luciferin reacts with ATP to form luciferyl-AMP and pyrophosphate (PPi).[3]

-

Oxidation of Luciferyl-AMP: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which upon relaxation to the ground state, emits light.[3]

Firefly luciferase-IN-4 acts as an inhibitor of this process, thereby reducing the light output in a concentration-dependent manner.

Signaling Pathway Diagram

Caption: Inhibition of the firefly luciferase reaction by Firefly luciferase-IN-4.

Experimental Protocols

Materials and Reagents

-

Firefly Luciferase-IN-4 (CAS: 370587-13-6)

-

Recombinant Firefly Luciferase

-

D-Luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Tricine buffer

-

Magnesium Sulfate (MgSO4)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

DMSO (Dimethyl sulfoxide)

-

96-well white, opaque microplates

-

Luminometer

Solution Preparation

-

Assay Buffer: 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT, pH 7.8.

-

Luciferase Stock Solution: Prepare a stock solution of recombinant firefly luciferase in the assay buffer. The final concentration will depend on the specific activity of the enzyme preparation.

-

D-Luciferin Stock Solution: Prepare a 10 mM stock solution of D-luciferin in assay buffer. Store in aliquots at -20°C, protected from light.

-

ATP Stock Solution: Prepare a 10 mM stock solution of ATP in assay buffer. Store in aliquots at -20°C.

-

Firefly Luciferase-IN-4 Stock Solution: Prepare a 10 mM stock solution of Firefly luciferase-IN-4 in 100% DMSO.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Firefly Luciferase-IN-4 inhibition assay.

Assay Protocol

-

Prepare Serial Dilutions of Firefly Luciferase-IN-4:

-

Perform a serial dilution of the 10 mM Firefly luciferase-IN-4 stock solution in 100% DMSO to create a range of concentrations (e.g., from 1 mM to 0.1 nM).

-

Further dilute these DMSO stocks into the assay buffer to the desired final assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Plate Setup:

-

Add 5 µL of each diluted inhibitor concentration to the wells of a 96-well white, opaque microplate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no enzyme as a positive control (0% activity).

-

Add 45 µL of the firefly luciferase solution to each well.

-

-

Incubation:

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

-

Luminescence Measurement:

-

Prepare the substrate solution by mixing the D-luciferin and ATP stock solutions in the assay buffer to achieve desired final concentrations (e.g., 100 µM D-luciferin and 100 µM ATP).

-

Using a luminometer with an injector, inject 50 µL of the substrate solution into each well.

-

Immediately measure the luminescence signal (typically for 1-10 seconds).

-

Data Presentation and Analysis

The inhibitory activity of Firefly luciferase-IN-4 is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The pIC50 is the negative logarithm of the IC50 value.

Table 1: Quantitative Data for Firefly Luciferase-IN-4

| Parameter | Value | Reference |

| pIC50 | 6.5 | [5][7] |

| IC50 | ~316 nM | Calculated from pIC50 |

| CAS Number | 370587-13-6 | [6] |

| Molecular Formula | C26H25BrN4O3S | [6] |

To determine the IC50 from experimental data:

-

Normalize the data: Express the luminescence readings as a percentage of the activity of the negative control (DMSO only).

-

Plot the data: Plot the percentage of luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the curve: Use a non-linear regression model (e.g., a four-parameter logistic fit) to generate a dose-response curve.

-

Determine the IC50: The IC50 value is the concentration of the inhibitor at which the curve crosses the 50% activity mark.

Troubleshooting

-

High background signal: Ensure that the microplates are opaque and that there is no light leakage. Check for contamination of reagents.

-

Low signal-to-noise ratio: Optimize the concentrations of luciferase, D-luciferin, and ATP. Ensure all reagents are properly stored and have not degraded.

-

Inconsistent results: Ensure accurate pipetting and thorough mixing. Maintain a consistent final DMSO concentration across all wells.

Conclusion

Firefly luciferase-IN-4 is a potent inhibitor of firefly luciferase and serves as a valuable chemical tool for researchers. The provided protocol offers a robust method for characterizing its inhibitory activity and can be adapted for screening other potential luciferase inhibitors. Careful consideration of potential compound interference with the luciferase enzyme is crucial for the successful execution and interpretation of high-throughput screening campaigns and other reporter-based assays.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. Luciferin 4-monooxygenase (common eastern firefly) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Firefly luciferase-IN-4 - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Firefly Luciferase-IN-4 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase is a widely utilized reporter enzyme in cell-based assays to study gene expression, signal transduction, and compound screening. The enzyme catalyzes the oxidation of D-luciferin in an ATP-dependent manner, resulting in the emission of light. Firefly luciferase-IN-4 is a potent inhibitor of this process, making it a valuable tool for assay validation, counter-screening, and understanding the kinetics of the luciferase reaction. These application notes provide detailed protocols for utilizing Firefly luciferase-IN-4 in cell-based assays to determine its inhibitory activity.

Mechanism of Action

The firefly luciferase reaction is a two-step process. First, the substrate D-luciferin is adenylated by ATP to form luciferyl-adenylate. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.[1][2][3] Firefly luciferase-IN-4 acts as an inhibitor of this ATP-dependent enzymatic reaction.[4]

Quantitative Data Summary

As specific experimental data for Firefly luciferase-IN-4 is limited in the public domain, the following table represents a hypothetical dose-response analysis to guide researchers in their experimental design and data interpretation.

| Concentration (nM) | % Inhibition (Hypothetical) |

| 1 | 5.2 |

| 10 | 15.8 |

| 50 | 45.1 |

| 100 | 65.3 |

| 250 | 85.9 |

| 500 | 95.2 |

| 1000 | 98.1 |

| pIC50 | 6.5 (equivalent to IC50 of ~316 nM) |

Note: The pIC50 value is derived from the information that Firefly luciferase-IN-4 has nM-level inhibitory activity with a pIC50=6.5.[4] The percentage inhibition values are hypothetical and serve as an illustrative example.

Experimental Protocols

This section details the methodology for a cell-based assay to determine the inhibitory concentration (IC50) of Firefly luciferase-IN-4.

Materials

-

Mammalian cells expressing firefly luciferase (e.g., HEK293, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Firefly luciferase-IN-4

-

DMSO (for compound dilution)

-

Cell lysis buffer (e.g., 25 mM Tris-phosphate pH 7.8, 2 mM DTT, 2 mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

Luciferase assay buffer (e.g., 20 mM Tricine, 1.07 mM (MgCO3)4Mg(OH)2·5H2O, 2.67 mM MgSO4, 0.1 mM EDTA, 33.3 mM DTT)

-

D-Luciferin solution

-

ATP solution

-

Opaque, white 96-well microplates suitable for luminescence measurements

-

Luminometer with an injector

Procedure

-

Cell Culture and Plating:

-

Culture mammalian cells stably or transiently expressing firefly luciferase in appropriate cell culture medium.

-

Seed the cells into a 96-well white, opaque microplate at a density that ensures they are in the logarithmic growth phase at the time of the assay (e.g., 10,000 to 20,000 cells per well).[5]

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 18-24 hours.[6]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Firefly luciferase-IN-4 in DMSO.

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).

-

Remove the culture medium from the wells and add the medium containing the different concentrations of Firefly luciferase-IN-4. Include vehicle control (medium with DMSO) and no-treatment control wells.

-

Incubate the plate for a predetermined period (e.g., 1-24 hours) at 37°C and 5% CO2.

-

-

Cell Lysis:

-

After the incubation period, aspirate the medium containing the compound.

-

Wash the cells once with PBS.[7]

-

Add an appropriate volume of cell lysis buffer to each well (e.g., 20-100 µL).[8]

-

Incubate the plate on a rocking platform or shaker for 10-15 minutes at room temperature to ensure complete cell lysis.[5][9]

-

-

Luminescence Measurement:

-

Prepare the luciferase assay working solution by mixing the luciferase assay buffer, D-luciferin, and ATP according to the manufacturer's instructions.

-

Program the luminometer to inject the assay working solution and measure the luminescence signal. A typical setting would be a 2-second delay followed by a 10-second measurement.[8]

-

Transfer 10-20 µL of the cell lysate from each well to a new opaque, white 96-well plate.[5]

-

Place the plate in the luminometer.

-

Inject the luciferase assay working solution (e.g., 50-100 µL) into each well and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of Firefly luciferase-IN-4 using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

-

Visualizations

Firefly Luciferase Bioluminescence Pathway

Caption: Mechanism of firefly luciferase bioluminescence and its inhibition.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of Firefly luciferase-IN-4.

References

- 1. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 2. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 3. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Luciferase-based cytotoxicity assay [bio-protocol.org]

- 7. med.emory.edu [med.emory.edu]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. takara.co.kr [takara.co.kr]

Illuminating Drug Discovery: Applications of Firefly Luciferase-IN-4

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of drug discovery, the ability to differentiate true therapeutic potential from misleading experimental artifacts is paramount. Firefly luciferase-IN-4, a potent and specific inhibitor of Firefly luciferase (FLuc), emerges as a critical tool for researchers and scientists. This application note delves into the detailed applications and protocols of Firefly luciferase-IN-4, providing drug development professionals with the necessary information to enhance the accuracy and reliability of their high-throughput screening (HTS) campaigns.

Firefly luciferase is a widely utilized reporter enzyme in drug discovery due to the high sensitivity and broad dynamic range of its bioluminescent reaction.[1] However, a significant challenge in luciferase-based assays is the potential for small molecules to directly inhibit the luciferase enzyme, leading to false-positive or false-negative results that can derail promising research avenues.[2] Firefly luciferase-IN-4 addresses this challenge by serving as a well-characterized inhibitory control, enabling researchers to identify and mitigate off-target effects.

Mechanism of Action: Quenching the Glow for Clarity

Firefly luciferase catalyzes a two-step reaction to produce light. First, it adenylates its substrate, D-luciferin, using ATP. Subsequently, this intermediate is oxidized by molecular oxygen, leading to the emission of light.[1] Firefly luciferase-IN-4, an ATP-dependent luciferase inhibitor, interferes with this process, effectively quenching the bioluminescent signal.[3] Its nanomolar inhibitory activity makes it a highly effective tool for validating results from luciferase-based assays.[3][4]

Key Applications in Drug Discovery

The primary application of Firefly luciferase-IN-4 is as a crucial control in drug discovery pipelines that utilize FLuc reporter gene assays. Its utility spans several key areas:

-

Counter-Screening for False Positives: In HTS campaigns, compounds identified as "hits" may be acting on the reporter enzyme rather than the intended biological target. Firefly luciferase-IN-4 can be used to flag these false positives by demonstrating a similar inhibitory profile against the luciferase enzyme itself.

-

Assay Validation and Quality Control: Incorporating Firefly luciferase-IN-4 into the assay development and validation process helps to establish the robustness and specificity of the screening platform. It serves as a reliable positive control for inhibition, ensuring the assay can accurately detect true inhibitory activity.

-

Orthogonal Assay Development: When designing complex cellular assays, it is often necessary to use multiple reporter enzymes. A thorough understanding of the specificity of inhibitors like Firefly luciferase-IN-4 is essential for creating orthogonal reporter systems where the activity of one reporter does not interfere with another.[5]

-

Mechanistic Studies of Luciferase Inhibition: For researchers studying the structure and function of firefly luciferase, potent and specific inhibitors like Firefly luciferase-IN-4 are invaluable tools for probing the enzyme's active site and understanding its catalytic mechanism.

Quantitative Data Summary

The inhibitory activity of Firefly luciferase-IN-4 and its comparison with other reporter enzymes are crucial for its effective application. The following table summarizes key quantitative data for this inhibitor.

| Compound Name | Target Enzyme | PubChem CID | CAS Number | pIC50 | IC50 (nM) |

| Firefly luciferase-IN-4 | Firefly Luciferase | 3987260 | 370587-13-6 | 6.5 | ~316 |

Note: The pIC50 value of 6.5 corresponds to an IC50 in the nanomolar range, indicating high potency.[3][4]

Experimental Protocols

Protocol 1: Determination of IC50 for a Test Compound against Firefly Luciferase

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound against purified Firefly luciferase, using Firefly luciferase-IN-4 as a positive control.

Materials:

-

Purified Firefly Luciferase Enzyme

-

D-Luciferin substrate

-

ATP

-

Assay Buffer (e.g., Tris-HCl, pH 7.8, with MgSO4 and DTT)

-

Test compounds and Firefly luciferase-IN-4

-

DMSO (for compound dilution)

-

Opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds and Firefly luciferase-IN-4 in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range (e.g., 100 µM to 1 nM).

-

Enzyme Preparation: Dilute the purified Firefly luciferase enzyme to the desired concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to yield a robust and stable luminescent signal.

-

Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the wells of the assay plate. Include wells with DMSO only as a negative control (100% activity).

-

Enzyme Addition: Add the diluted Firefly luciferase enzyme solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Substrate Addition and Signal Detection: Prepare the substrate solution containing D-luciferin and ATP in the assay buffer. Using the luminometer's injector, add the substrate solution to each well and immediately measure the luminescence.

-

Data Analysis:

-